molecular formula C15H13FO B14882979 1-(4-Fluorophenyl)-2-p-tolylethanone

1-(4-Fluorophenyl)-2-p-tolylethanone

Cat. No.: B14882979
M. Wt: 228.26 g/mol
InChI Key: QEWFPAATZUZXBH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-p-tolylethanone is an organic compound that belongs to the class of ketones It features a fluorophenyl group and a tolyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenyl)-2-p-tolylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluoroacetophenone is reacted with p-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-p-tolylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-2-p-tolylethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-p-tolylethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethanone: Similar structure but lacks the tolyl group.

    2-(4-Fluorophenyl)acetophenone: Contains an additional phenyl group.

    4-Fluoroacetophenone: Lacks the tolyl group and has a simpler structure.

Uniqueness

1-(4-Fluorophenyl)-2-p-tolylethanone is unique due to the presence of both fluorophenyl and tolyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H13FO

Molecular Weight

228.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(4-methylphenyl)ethanone

InChI

InChI=1S/C15H13FO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3

InChI Key

QEWFPAATZUZXBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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